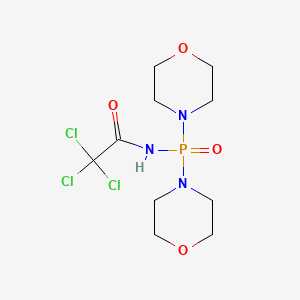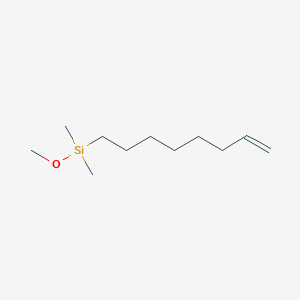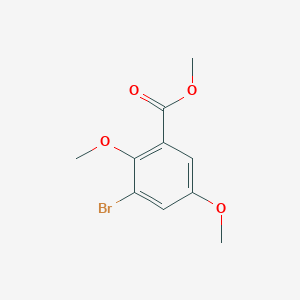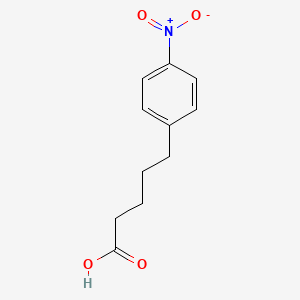
2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide
描述
2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide is a carbacylamidophosphate compound known for its unique structural and chemical properties
作用机制
Target of Action
The primary target of 2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide is the Holmium (III) ion . This ion is octahedrally coordinated by three chlorine ions, two O atoms of CAPh ligands phosphoryl groups, and one O atom of a water molecule .
Mode of Action
The compound interacts with its target through the formation of a coordination compound . The [Ho (HL) 2 (H2O)Cl3] molecules are linked via O water –H⋯O morpholine hydrogen bonds, forming chains along the [100] crystallographic direction . These chains are bound into a three-dimensional framework due to the C morpholine –H⋯Cl intermolecular hydrogen bonds .
Biochemical Pathways
It’s known that the compound forms a complex with the holmium (iii) ion, which could potentially interact with various biochemical pathways .
Pharmacokinetics
It’s known that the compound is air-stable, soluble in alcohols and hot acetone, and insoluble in nonpolar aprotic solvents and water . These properties could impact the compound’s bioavailability.
Result of Action
The formation of a coordination compound with the holmium (iii) ion suggests potential interactions at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in different solvents suggests that the solvent environment could impact its action . Furthermore, the compound’s air stability suggests that it could be affected by exposure to air .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(dimorpholinophosphoryl)acetamide typically involves the reaction of trichloroacetamide with dimorpholinophosphoryl chloride. The reaction is carried out in an organic solvent such as acetone or isopropanol under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques .
化学反应分析
Types of Reactions
2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the chlorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of phosphoryl derivatives, while substitution reactions can yield a variety of substituted acetamides .
科学研究应用
2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide has a wide range of scientific research applications:
相似化合物的比较
Similar Compounds
- 2,2,2-Trichloro-N-(3-(aminomethyl)pyridine)-1-yl-phosphoryl)-acetamide
- N-(Bis(phenylamino)phosphoryl)-2,2,2-trichloroacetamide
- N-(Bis(dimethylamino)phosphoryl)-1-methyl-1H-pyrrole-2-carboxamide
Uniqueness
2,2,2-Trichloro-N-(dimorpholinophosphoryl)acetamide is unique due to its specific structural features, such as the presence of both peptide and phosphoramide groups. These features contribute to its high affinity for metal ions and its ability to form stable coordination complexes .
属性
IUPAC Name |
2,2,2-trichloro-N-dimorpholin-4-ylphosphorylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl3N3O4P/c11-10(12,13)9(17)14-21(18,15-1-5-19-6-2-15)16-3-7-20-8-4-16/h1-8H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLRWPSXITZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(=O)(NC(=O)C(Cl)(Cl)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3N3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328019 | |
| Record name | F3173-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208121-50-0 | |
| Record name | F3173-0002 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)


